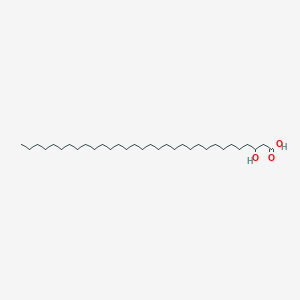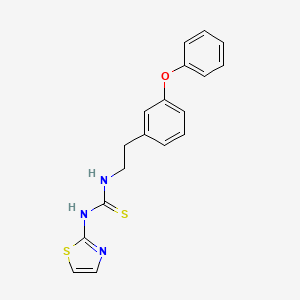
Dilithium dihydrogen diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dilithium dihydrogen diphosphate can be synthesized through the reaction of lithium carbonate with phosphoric acid. The process involves the following steps :
Raw Material Preparation: Lithium carbonate is added to an aqueous solution of phosphoric acid and stirred for 15-45 minutes.
pH Adjustment: A lithium hydroxide solution is added to adjust the pH to 8-9.
Solid-Liquid Separation: The mixture is subjected to solid-liquid separation at 85-95°C to obtain wet lithium phosphate.
Dissolution and Filtration: The wet lithium phosphate is dissolved in phosphoric acid, and the pH is adjusted to 2-3. The filtrate containing lithium dihydrogen phosphate is collected.
Crystallization and Drying: The filtrate is evaporated, concentrated, cooled, and crystallized to obtain lithium dihydrogen phosphate, which is then dried to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency, high purity, and low cost .
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium dihydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cations for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium phosphate, while reduction may produce lithium hypophosphite .
Wissenschaftliche Forschungsanwendungen
Dilithium dihydrogen diphosphate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of dilithium dihydrogen diphosphate involves its interaction with molecular targets and pathways. It acts by donating or accepting phosphate groups, thereby influencing various biochemical processes . The compound’s effects are mediated through its interaction with enzymes and other proteins involved in phosphate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium phosphate: An inorganic compound with similar phosphate groups but different cations.
Dihydrogen phosphate: A related compound with a different cation composition.
Eigenschaften
CAS-Nummer |
33943-47-4 |
|---|---|
Molekularformel |
H2Li2O7P2 |
Molekulargewicht |
189.9 g/mol |
IUPAC-Name |
dilithium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/2Li.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |
InChI-Schlüssel |
RZARGQWJQQVARM-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Li+].OP(=O)([O-])OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



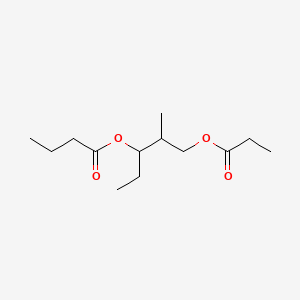
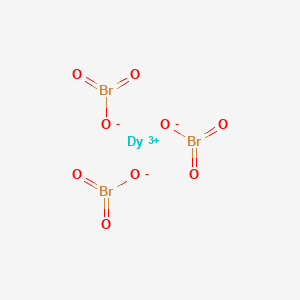
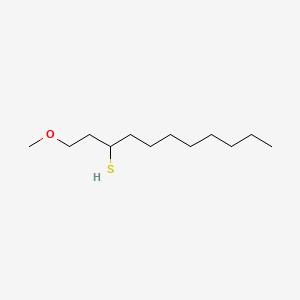


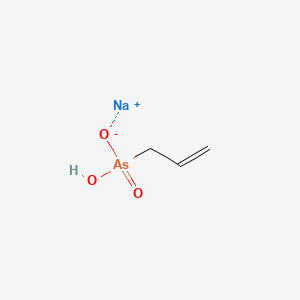
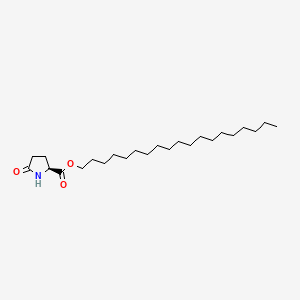
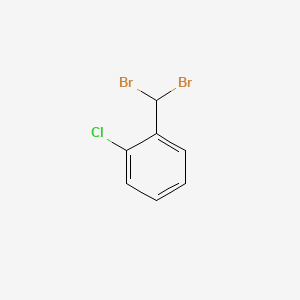
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)


